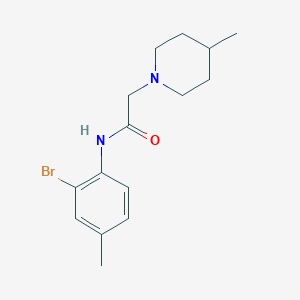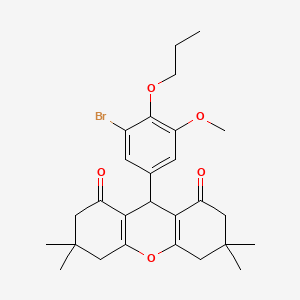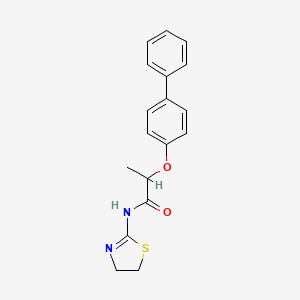![molecular formula C19H21BrN2O3S B4994483 N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)
N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, commonly known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of sulfonylurea compounds and has been found to have a unique mechanism of action.
Mecanismo De Acción
BRL-15572 exerts its effects by modulating the activity of ATP-sensitive potassium channels (KATP channels). KATP channels are found in various tissues, including pancreatic beta cells, skeletal muscle, and smooth muscle. BRL-15572 binds to the sulfonylurea receptor (SUR) subunit of KATP channels, leading to the closure of the channel and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic beta cells and muscle contraction in smooth muscle cells.
Biochemical and Physiological Effects
BRL-15572 has been found to have several biochemical and physiological effects in various tissues. In pancreatic beta cells, BRL-15572 increases insulin secretion by activating KATP channels. In skeletal muscle, BRL-15572 enhances glucose uptake and utilization by increasing the activity of the AMP-activated protein kinase (AMPK) pathway. In smooth muscle, BRL-15572 induces relaxation by inhibiting calcium influx through L-type calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRL-15572 in lab experiments is its specificity for KATP channels. BRL-15572 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of KATP channels in various physiological processes. However, the use of BRL-15572 in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Careful optimization of the experimental conditions is required to ensure the safe and effective use of BRL-15572.
Direcciones Futuras
The potential therapeutic applications of BRL-15572 have generated significant interest in the scientific community, and several future directions for research have been proposed. One area of focus is the development of more potent and selective KATP channel modulators based on the structure of BRL-15572. Another area of research is the investigation of the effects of BRL-15572 on other physiological processes, such as cardiovascular function and neuronal activity. Additionally, the use of BRL-15572 in combination with other drugs or therapies is an area of potential future research.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield BRL-15572. The synthesis of BRL-15572 is a multi-step process that requires careful handling of the reagents and purification of the final product.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. In diabetes, BRL-15572 has been found to improve glucose tolerance and insulin sensitivity by activating the ATP-sensitive potassium channels in pancreatic beta cells. In obesity, BRL-15572 has been shown to reduce body weight gain and improve glucose metabolism in animal models. In cancer, BRL-15572 has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-4-2-3-13-22(14)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12,14H,2-4,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDIZYBUGZCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4994401.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4994409.png)




![4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)

![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994485.png)